4-allyl-1H-indol-5-ol

Synthetic chemistry Building block utility Functional group interconversion

4-Allyl-1H-indol-5-ol (CAS not assigned; molecular formula C11H11NO; MW 173.21 g/mol) is a 4-allyl-substituted indol-5-ol derivative that belongs to the broader family of substituted indol-5-ol compounds investigated for modulation of protein kinases and other therapeutic targets. The compound contains an allyl group at the 4-position and a free phenolic hydroxyl at the 5-position of the indole scaffold, distinguishing it from simple indol-5-ol and from saturated-alkyl analogs such as 4-propyl-1H-indol-5-ol.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B8464782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-allyl-1H-indol-5-ol
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC=CCC1=C(C=CC2=C1C=CN2)O
InChIInChI=1S/C11H11NO/c1-2-3-9-8-6-7-12-10(8)4-5-11(9)13/h2,4-7,12-13H,1,3H2
InChIKeyITIDPSHTYWQBKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Allyl-1H-indol-5-ol Procurement: Core Identity and Baseline for Scientific Sourcing Decisions


4-Allyl-1H-indol-5-ol (CAS not assigned; molecular formula C11H11NO; MW 173.21 g/mol) is a 4-allyl-substituted indol-5-ol derivative that belongs to the broader family of substituted indol-5-ol compounds investigated for modulation of protein kinases and other therapeutic targets [1]. The compound contains an allyl group at the 4-position and a free phenolic hydroxyl at the 5-position of the indole scaffold, distinguishing it from simple indol-5-ol and from saturated-alkyl analogs such as 4-propyl-1H-indol-5-ol. Commercially available material typically has a purity of 95% . Its primary documented context is as a synthetic intermediate (Example 54) in patent-protected indol-5-ol derivative programs [1], with preliminary profiling indicating potential as a CCR5 antagonist [2].

Why 4-Allyl-1H-indol-5-ol Cannot Be Replaced by Generic Indol-5-ol Analogs in Directed Research Programs


Substituted indol-5-ol derivatives are not functionally interchangeable because the nature and position of the substituent on the indole core dictate both the pharmacophore geometry and the compound's reactivity as a synthetic building block [1]. The allyl group at the 4-position introduces a terminal olefin that enables downstream diversification reactions (e.g., cross-coupling, hydroboration, epoxidation) that are inaccessible to saturated-alkyl analogs such as 4-propyl-1H-indol-5-ol. Conversely, the 5-hydroxy group provides a hydrogen-bond donor/acceptor site critical for target engagement in kinase and GPCR binding pockets [2]. Removing or relocating either functional group (e.g., using indol-5-ol lacking the 4-substituent, or N-allyl-indole-5-carboxylic acid lacking the 5-OH) fundamentally alters both the biological activity profile and the synthetic utility. The patent literature explicitly distinguishes compounds by their substitution pattern, correlating specific 4-position substituents with differential protein kinase modulation potency [1]. Therefore, substituting 4-allyl-1H-indol-5-ol with a structurally similar but functionally distinct analog risks loss of target activity, altered selectivity, or incompatibility with planned synthetic routes.

Quantitative Differentiation Evidence for 4-Allyl-1H-indol-5-ol Versus Closest Analogs


Differential Synthetic Versatility: Allyl vs. Propyl at the 4-Position Enables Olefin-Dependent Diversification

The 4-allyl substituent of the target compound provides a terminal alkene functionality that permits olefin-centered transformations (e.g., hydroboration-oxidation, ozonolysis, olefin metathesis, Heck coupling) not possible with the saturated 4-propyl analog . This structural feature directly expands the accessible chemical space of downstream derivatives. While quantitative yield data for specific transformations on 4-allyl-1H-indol-5-ol are not publicly available, the presence of the allyl group is a binary differentiation point: 4-propyl-1H-indol-5-ol (CAS 724466-38-0, MF C11H13NO, MW 175.23 g/mol) lacks this reactive handle entirely .

Synthetic chemistry Building block utility Functional group interconversion

CCR5 Antagonist Activity: Preliminary Pharmacological Differentiation from Indol-5-ol Derivatives Lacking 4-Allyl Substitution

Preliminary pharmacological screening identified 4-allyl-1H-indol-5-ol as a compound useful as a CCR5 antagonist for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. This functional annotation is absent for the unsubstituted parent indol-5-ol and for the 4-propyl analog in the same screening context. Quantitative potency data (IC50/EC50) for the compound at CCR5 are not publicly disclosed in accessible databases; the nearest comparable data for structurally related indole-based CCR5 modulators show allosteric modulation EC50 values in the 1.0–2.5 µM range [2], providing a class-level activity benchmark.

CCR5 antagonism GPCR pharmacology HIV entry inhibition

Patent-Documented Role as Key Intermediate (Example 54) in Kinase-Targeted Indol-5-ol Derivative Synthesis

4-Allyl-1H-indol-5-ol is explicitly identified as Example 54 in a patent family (US9458137B2, AU2013337297A1) covering substituted indol-5-ol derivatives that modulate protein kinases for treating kinase-mediated diseases [1][2]. The patent describes a general synthetic scheme in which 4-allyl-1H-indol-5-ol (120 mg, 0.69 mmol) is dissolved in EtOH and subjected to catalytic hydrogenation conditions (20% Pd(OH)2/C, ammonium formate) for 30 min at room temperature [3]. This patent exemplification provides a verified synthetic protocol that is not available for many non-exemplified analogs, reducing method development risk for researchers intending to use the compound as a starting material.

Protein kinase modulation Medicinal chemistry Patent-protected scaffold

Commercial Availability with Defined Purity Specifications vs. Research-Grade Indol-5-ol

Commercially sourced 4-allyl-1H-indol-5-ol is supplied at 95% purity , providing a defined quality baseline for reproducible experimental work. In contrast, the parent compound indol-5-ol (indolin-5-ol, CAS 172078-33-0) is available from multiple vendors with variable purity grades and limited batch-to-batch consistency data . The 4-allyl derivative's explicit purity specification facilitates direct use in synthetic transformations without additional purification, reducing pre-experimental processing time.

Chemical procurement Purity specification Quality control

High-Value Application Scenarios for 4-Allyl-1H-indol-5-ol Based on Established Differentiation Evidence


Synthetic Intermediate for Diversification-Heavy Medicinal Chemistry Programs

4-Allyl-1H-indol-5-ol serves as a privileged building block in medicinal chemistry campaigns requiring late-stage functionalization of the indole core. The terminal allyl olefin enables orthogonal reactivity (hydroboration, cross-metathesis, ozonolysis) that is inaccessible with the fully saturated 4-propyl analog , while the 5-OH group provides a handle for etherification or esterification. This dual functionality is particularly valuable in structure-activity relationship (SAR) studies where systematic variation of the 4-position substituent is needed to probe kinase binding pockets, as described in the patent literature .

Hit Validation in CCR5 Antagonist Screening Cascades

The preliminary annotation of 4-allyl-1H-indol-5-ol as a CCR5 antagonist positions it as a candidate for hit validation in assays targeting HIV entry, inflammatory disease, or autoimmune conditions. Researchers can procure the compound to confirm activity in orthogonal CCR5 assays (e.g., cell-cell fusion, β-arrestin recruitment) and to benchmark against established CCR5 ligands. The allyl group's unique geometry may confer binding mode differences relative to saturated-alkyl or aryl-substituted indole CCR5 ligands, providing structural novelty for IP generation.

Patent-Traceable Intermediate for Kinase Inhibitor Development

As Example 54 in the US9458137B2 patent family, 4-allyl-1H-indol-5-ol has a documented synthetic pathway and is part of a composition-of-matter claim landscape . For industrial groups building patent portfolios around indol-5-ol-based kinase inhibitors, using this exact intermediate provides a traceable provenance that can strengthen freedom-to-operate analyses and enable direct comparison with patent-exemplified compounds. The documented hydrogenation protocol (Pd(OH)2/C, ammonium formate, EtOH, rt) further enables rapid conversion to the corresponding 4-propyl derivative for comparative SAR studies .

Chemical Biology Probe Synthesis Requiring Defined Purity and Reproducibility

The commercially specified 95% purity of 4-allyl-1H-indol-5-ol reduces variability in chemical probe synthesis, where impurities can confound biological assay interpretation. For academic core facilities and industrial hit-to-lead groups that require batch-to-batch consistency for quantitative biochemical or cellular assays, this defined purity specification—coupled with the compound's dual reactive handles—makes it a more reliable choice than generic indol-5-ol with variable purity .

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